molecular formula C21H18N4O2S B14988996 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B14988996
M. Wt: 390.5 g/mol
InChI Key: RKPQYDMHHLLSIZ-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H18N4O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Cyano and Oxo Groups: The cyano and oxo groups are introduced through nitrile and oxidation reactions, respectively.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction.

    Formation of the Sulfanyl-Acetamide Linkage: The final step involves the reaction of the pyrimidine derivative with 2,5-dimethylphenyl isothiocyanate to form the sulfanyl-acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano and oxo groups.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetic acid
  • 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-phenylacetamide
  • 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the 2,5-dimethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C21H18N4O2S/c1-13-8-9-14(2)17(10-13)23-18(26)12-28-21-24-19(15-6-4-3-5-7-15)16(11-22)20(27)25-21/h3-10H,12H2,1-2H3,(H,23,26)(H,24,25,27)

InChI Key

RKPQYDMHHLLSIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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